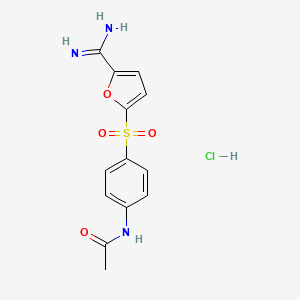
Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a furan ring, a sulfonyl group, and an acetamide moiety. It is often used in scientific research due to its diverse chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the furan ring and the sulfonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product. For instance, the furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonyl group is then introduced through sulfonation reactions, which may involve reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the furan ring may lead to the formation of furanones, while reduction of the sulfonyl group may yield sulfonamides. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-aminophenyl)-: This compound has a similar acetamide moiety but lacks the furan ring and sulfonyl group, resulting in different chemical properties and applications.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: This compound includes a sulfonyl group but differs in the structure of the aromatic ring and the presence of additional functional groups.
Uniqueness
Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride is unique due to its combination of a furan ring, sulfonyl group, and acetamide moiety This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds
Propiedades
Número CAS |
75745-70-9 |
|---|---|
Fórmula molecular |
C13H14ClN3O4S |
Peso molecular |
343.79 g/mol |
Nombre IUPAC |
N-[4-(5-carbamimidoylfuran-2-yl)sulfonylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H13N3O4S.ClH/c1-8(17)16-9-2-4-10(5-3-9)21(18,19)12-7-6-11(20-12)13(14)15;/h2-7H,1H3,(H3,14,15)(H,16,17);1H |
Clave InChI |
SXEXLSDDEINBBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


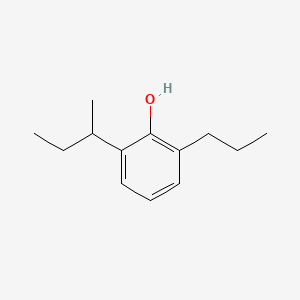

![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
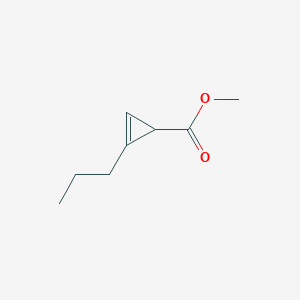
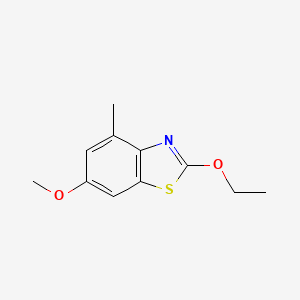
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
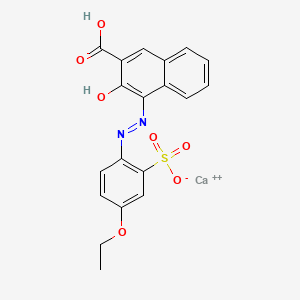
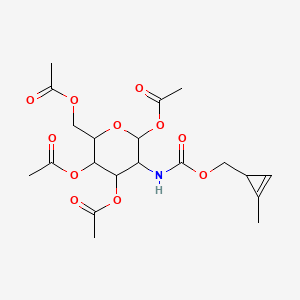
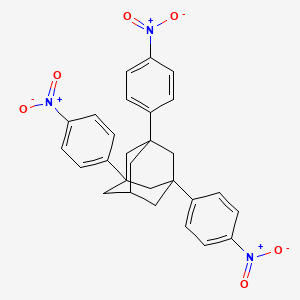
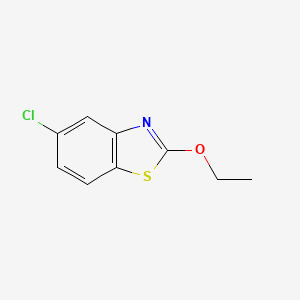
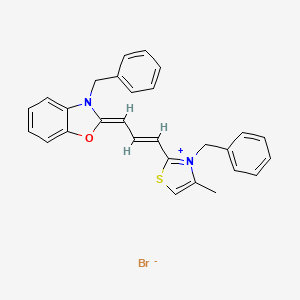
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
